4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-13-19-20(23)16(12-24-21(19)27(26-13)15-5-3-2-4-6-15)22(28)25-14-7-8-17-18(11-14)30-10-9-29-17/h2-8,11-12H,9-10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRUGZABFCWVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .
Scientific Research Applications
Research indicates that compounds similar to 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exhibit various biological activities:
1. Anticancer Properties
Studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, docking studies suggest that these compounds target specific enzymes involved in tumor growth. A notable study indicated that similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial strains. Research indicates that derivatives with a similar structure exhibit activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. This suggests that the compound could be a candidate for further development as an antitubercular agent .
3. Anti-inflammatory Effects
In silico studies have indicated that pyrazolo[3,4-b]pyridine derivatives may act as inhibitors of key inflammatory pathways. The compound's structure allows for interactions with enzymes involved in inflammatory responses, potentially leading to therapeutic applications in treating inflammatory diseases .
Case Studies
Several case studies have provided insights into the applications and efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives found that modifications to the structure could enhance selectivity against cancer cells while minimizing toxicity to normal cells. The study highlighted the importance of substituents on the pyrazole ring in determining biological activity .
Case Study 2: Antimicrobial Screening
In a screening process involving various substituted pyrazolo compounds, researchers identified several candidates with promising activity against Mycobacterium tuberculosis. The study emphasized the need for further optimization to improve potency and selectivity .
Case Study 3: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis revealed that specific structural features significantly influence the biological activity of pyrazolo derivatives. The presence of electron-withdrawing groups was found to enhance anticancer activity, suggesting avenues for further chemical modifications .
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:
Comparative Analysis:
Core Heterocyclic Systems: The target compound’s pyrazolo[3,4-b]pyridine core is simpler than the pyrrolo-thiazolo-pyrimidine system in , which may reduce synthetic complexity but limit binding diversity. The pyranopyrimidine derivative in lacks the carboxamide group, emphasizing the role of this moiety in target engagement.
Substituent Effects :
- The benzodioxin group in the target compound distinguishes it from analogues with simpler aryl or alkyl substituents (e.g., ). This moiety could confer improved solubility due to its oxygen-rich structure, a hypothesis supported by the use of benzodioxins in drug design (e.g., protease inhibitors) .
- Chlorine at position 4 (target) vs. position 4-chlorophenyl in : Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity or stabilize π-π interactions in biological targets.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pyrazolo[3,4-b]pyridine-5-carboxylic acid derivative with a benzodioxin amine, analogous to methods in .
- By contrast, the pyrrolo-thiazolo-pyrimidine in requires multi-step cyclization and triazole formation, increasing synthetic difficulty.
However, the benzodioxin group may mitigate this via enhanced solubility. The pyranopyrimidine in has a lower molecular weight (314.73 g/mol) and a crystalline structure (m.p. 236–238°C), indicating higher thermal stability .
Research Findings and Implications
- Kinase Inhibition Potential: Pyrazolo[3,4-b]pyridines are established kinase inhibitors (e.g., CDK inhibitors). The target’s carboxamide and benzodioxin groups may target ATP-binding pockets, similar to imatinib derivatives .
- Metabolic Stability : Ethyl and methyl groups in improve metabolic stability compared to the target’s benzodioxin, which may undergo oxidative metabolism.
Biological Activity
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C13H12ClN3O3
- Molecular Weight : 293.71 g/mol
- CAS Number : 957490-61-8
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The specific compound has been evaluated for its effects on various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound has been tested against several cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- Mechanism of Action :
- The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. This inhibition leads to a decrease in cell proliferation and an increase in programmed cell death .
- It has shown significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one study reported an IC50 of 2.59 µM against HeLa cells .
Comparative Efficacy
The following table summarizes the IC50 values of various compounds including our target compound:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-chloro-N-(2,3-dihydro-1,4-benzodioxin) | HeLa | 2.59 |
| Doxorubicin | HeLa | 2.35 |
| Compound 14 | MCF7 | 0.057 |
| Compound 15 | HCT116 | 0.081 |
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit CDK Activity : By targeting CDK2 and CDK9, it disrupts key regulatory pathways in cell cycle progression.
- Induce Apoptosis : The compound promotes apoptosis through the activation of pro-apoptotic proteins such as caspases while downregulating anti-apoptotic factors like Bcl-2 .
Case Studies
A notable case study involved the evaluation of similar pyrazolo[3,4-b]pyridine derivatives which demonstrated promising results in inhibiting tumor growth in vivo models. These studies support the hypothesis that modifications around the pyrazolo scaffold can enhance anticancer activity.
Example Study Findings:
In a study focusing on structural analogs, certain derivatives exhibited enhanced potency against resistant cancer cell lines due to their ability to effectively bind to CDK active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
